molecular formula C12H11NO3S B14474624 Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate CAS No. 67433-03-8

Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate

Cat. No.: B14474624
CAS No.: 67433-03-8
M. Wt: 249.29 g/mol
InChI Key: IYTAXDQPPUTRMB-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and an ethyl acetate group attached to the nitrogen atom of the thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives, which then undergo cyclization to yield the benzothiazine core . The reaction conditions typically involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .

Comparison with Similar Compounds

Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which can influence its reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-(4-oxo-1,3-benzothiazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTAXDQPPUTRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535615
Record name Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67433-03-8
Record name Ethyl (4-oxo-4H-1,3-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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